FE-PE2I
Description
Historical Development of Dopamine (B1211576) Transporter Ligands for Research
The investigation of the dopaminergic system has long relied on the development of ligands that can bind specifically to its components, including the dopamine transporter. Early efforts in this field led to the synthesis of various compounds, many derived from the tropane (B1204802) structure found in cocaine, which is known to bind to the DAT. frontiersin.org These ligands, when labeled with radioactive isotopes, allowed for the visualization and quantification of DAT availability in the brain.
Initial radioligands for DAT imaging included compounds labeled with isotopes suitable for Single-Photon Emission Computed Tomography (SPECT), such as [123I]β-CIT and [123I]FP-CIT. frontiersin.orgsnmjournals.org [123I]FP-CIT (ioflupane, DaTSCAN™) is a widely used SPECT radiopharmaceutical for DAT imaging in clinical practice and research. While SPECT ligands provided valuable insights, PET offers advantages in terms of higher resolution and sensitivity. nih.gov This drove the development of PET radioligands for DAT, utilizing isotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). frontiersin.org Examples of earlier ¹⁸F-labeled DAT ligands include [18F]FECNT. snmjournals.orgresearchgate.net The development of PE2I, a highly selective DAT ligand with high affinity, further advanced the field, demonstrating its utility for imaging DAT both with SPECT (when labeled with 123I) and PET (when labeled with ¹¹C). frontiersin.org
Rationale for the Development of Fluorine-18 Labeled Dopamine Transporter Ligands
The choice of radioisotope is a critical factor in the development of radioligands for PET imaging. Fluorine-18 (¹⁸F) possesses several favorable nuclear and physical characteristics that make it particularly attractive for PET radiopharmaceuticals. acs.orgresearchgate.netresearchgate.net
Key advantages of ¹⁸F include:
Suitable Half-Life: ¹⁸F has a half-life of approximately 109.7 minutes. acs.orgresearchgate.netgoogle.com This half-life is long enough to allow for sufficient time for radiosynthesis, quality control, and distribution of the radiotracer to imaging centers, even those without an on-site cyclotron. acs.orgresearchgate.netgoogle.comnih.govnih.gov This contrasts with the shorter half-life of ¹¹C (approximately 20 minutes), which typically restricts its use to centers with immediate access to a cyclotron. researchgate.netnih.gov
High Positron Abundance: ¹⁸F undergoes positron decay with a high branching ratio (97%). acs.orgresearchgate.netgoogle.com
Low Positron Energy: The relatively low maximum positron energy of ¹⁸F (0.635 MeV) results in a shorter positron range in tissue (typically less than 2.4 mm). acs.orgresearchgate.netgoogle.comnih.gov This contributes to higher spatial resolution in PET images compared to isotopes with higher positron energies. acs.orgresearchgate.netgoogle.comnih.gov
High Specific Activity: ¹⁸F can be produced with high specific activity, which is important for imaging targets like receptors and transporters that are present in relatively low concentrations in the brain. acs.orgresearchgate.net
The development of ¹⁸F-labeled DAT ligands, such as [18F]this compound, was therefore driven by the desire to leverage these advantages for improved PET imaging of the dopamine transporter, offering better resolution, more flexible imaging protocols, and wider accessibility compared to some earlier radioligands. nih.gov
Overview of [18F]this compound as a Research Tool in Preclinical Neurobiology
[18F]this compound, an ¹⁸F-labeled analog of PE2I, has been developed as a PET radioligand with high affinity and selectivity for the dopamine transporter. nih.govresearchgate.netsnmjournals.orgoup.com Its chemical name is 2-fluoroethyl 8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. nih.gov Preclinical evaluations have demonstrated that the this compound ligand is potent and selective for DAT, exhibiting better in vitro binding affinity than PE2I. e-mjm.org
In preclinical neurobiology research, [18F]this compound has been utilized in various animal models, particularly in studies related to dopaminergic system integrity and neurodegenerative disorders like Parkinson's disease. Studies in non-human primates have shown that [18F]this compound displays a high target-to-background ratio, fast washout from the brain, and an early peak equilibrium. snmjournals.org It also exhibits favorable metabolism with low production of radiometabolites that could interfere with brain quantification. nih.govoup.come-mjm.org
Comparative studies in non-human primates between [18F]this compound and [¹¹C]PE2I indicated that [18F]this compound possesses more favorable pharmacokinetic properties and in vivo metabolism. nih.gove-mjm.org
[18F]this compound PET imaging has been employed in rodent models of PD, such as the MPTP-treated mouse model and the 6-OHDA rat model, to assess changes in striatal dopamine transporter activity. nih.govcriver.com These studies have shown decreased striatal binding potential (BPND) of [18F]this compound following neurotoxic insult, reflecting the loss of dopaminergic neurons. nih.govcriver.com Preclinical research using [18F]this compound has also explored the potential neurorestorative effects of novel compounds by monitoring changes in DAT availability. nih.gov
The ability of [18F]this compound to provide high-quality in vivo imaging of DAT in the brain, including the midbrain where dopaminergic cell bodies are located, makes it a valuable tool for investigating the pathophysiology of disorders affecting the dopaminergic system in preclinical settings. umu.se
Scope and Objectives of Academic Research Pertaining to [18F]this compound
Academic research utilizing [18F]this compound spans a range of objectives, primarily focused on understanding dopaminergic function in health and disease, evaluating diagnostic performance, and serving as a biomarker in research studies.
Key areas and objectives of academic research include:
Characterizing DAT Availability in Neurological Disorders: A major focus is on using [18F]this compound PET to quantify DAT availability in patients with parkinsonian syndromes, particularly in the early stages. nih.govumu.senih.gov Studies aim to evaluate its diagnostic performance in differentiating these conditions from healthy controls. umu.senih.gov
Assessing Disease Progression: [18F]this compound is being investigated as a potential progression marker for Parkinson's disease by measuring longitudinal changes in DAT availability over time. nih.govnih.govnih.gov Research aims to validate its sensitivity in detecting DAT decline in different brain regions, including the striatum and substantia nigra. nih.govnih.gov
Comparing with Existing Imaging Modalities: Academic studies compare the performance of [18F]this compound PET with established DAT imaging methods like [123I]FP-CIT SPECT to assess its advantages in terms of resolution, sensitivity, and diagnostic accuracy. nih.govresearchgate.net
Optimizing Imaging Protocols: Research is conducted to determine optimal acquisition protocols for [18F]this compound PET, including simplified or shortened imaging times, while maintaining reliable and accurate quantification of DAT binding. nih.govresearchgate.net
Investigating Correlations with Clinical Measures: Studies explore the relationships between [18F]this compound measures of DAT availability and clinical parameters, such as motor severity scores in Parkinson's disease. nih.govresearchgate.net
Evaluating Test-Retest Reliability: Academic research assesses the reproducibility and reliability of [18F]this compound PET measurements to ensure their consistency for longitudinal studies and clinical trials. nih.govresearchgate.net
Exploring Extrastriatal DAT Imaging: The high selectivity and resolution offered by [18F]this compound PET enable research into visualizing and quantifying DAT in extrastriatal regions like the substantia nigra, which is challenging with some other methods.
Facilitating Preclinical Drug Development: As highlighted in preclinical studies, [18F]this compound serves as a tool to evaluate the in vivo effects of potential therapeutic agents on the dopaminergic system in animal models. nih.gov
Properties
CAS No. |
949091-68-3 |
|---|---|
Molecular Formula |
C20H25FINO2 |
Molecular Weight |
457.32 |
Synonyms |
2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate |
Origin of Product |
United States |
Radiochemical Synthesis and Production Methodologies of 18f Fe Pe2i
Pioneering Synthetic Routes for [18F]FE-PE2I
Initial efforts to synthesize [18F]this compound explored different approaches to efficiently incorporate the fluorine-18 (B77423) atom into the precursor molecule.
Two-Step Synthetic Approaches
The synthesis of [18F]this compound was first described by Schou et al. through a two-step, two-pot procedure. nih.govresearchgate.netfrontiersin.org While this method successfully produced [18F]this compound with sufficient yield (7%) and purity (>95%) for initial evaluations, it was considered less suitable for routine clinical production due to its complexity. nih.govresearchgate.net This initial approach involved an aliphatic nucleophilic radiofluorination. e-mjm.org
One-Step Nucleophilic Radiofluorination Methodologies
To address the limitations of the two-step method, a simplified one-step nucleophilic radiofluorination procedure was subsequently developed by the same research group. nih.govresearchgate.net This method typically utilizes a tosylate precursor and involves the Kryptofix-mediated nucleophilic 18F-substitution of the tosylate group. nih.govresearchgate.net This semi-automated approach provided [18F]this compound in improved and reproducible yields (20%) with high radiochemical purity (>98%). nih.govresearchgate.net The one-step method has demonstrated high potential for automation in human PET applications. researchgate.net Further optimization and automation of this one-step synthesis using commercially available radiosynthesis modules, such as the GE TRACERLab FX2 N and Synthera®+, have been successfully implemented, leading to higher radiochemical yields and molar activities necessary for increased clinical demand. nih.govresearchgate.netnih.govsemanticscholar.org
Optimization of Radiochemical Synthesis Parameters
Optimizing the parameters of the radiochemical synthesis is crucial for maximizing yield, purity, and efficiency, particularly for clinical-scale production.
Precursor Selection and Design
The choice of precursor is fundamental to the success of nucleophilic radiofluorination. Tosylate precursors, such as Tosylethyl-PE2I (TsOE-PE2I), have been widely used in the one-step synthesis of [18F]this compound. nih.govresearchgate.netd-nb.infooup.comnih.gov The design of the precursor with a suitable leaving group, like tosylate, facilitates the efficient displacement by the nucleophilic [18F]fluoride ion. nih.govresearchgate.net However, the precursor can be sensitive to degradation under the harsh conditions of certain elution methods, such as those using K2CO3/K222. nih.gov
Temperature and Reaction Time Parameters
Data Table
| Synthesis Method | Precursor | Solvent | Temperature (°C) | Reaction Time | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| Two-Step, Two-Pot | Not specified | Not specified | Not specified | Not specified | 7 | >95 | nih.govresearchgate.net |
| One-Step Nucleophilic (Semi-auto) | Tosylate | Not specified | Not specified | Not specified | 20 | >98 | nih.govresearchgate.net |
| One-Step Nucleophilic (Automated, GE TRACERLab FX2 N) | Tosylethyl-PE2I | DMSO | Not specified | 70 min | 39 ± 8 | >95 | nih.govnih.gov |
| One-Step Nucleophilic (Automated, Synthera®+) | Tosylate (OTsE-PE2I) | DMSO | 135-140 | 2-5 min | Up to 62 | Not specified | semanticscholar.orgresearchgate.net |
| One-Step Nucleophilic (Manual optimization) | Tosylate (TsOE-PE2I) | DMSO | 140 | 5 min | ~20 | >98 | researchgate.net |
Note: Radiochemical yields can vary depending on the specific synthesis module, starting activity, and exact protocol used.
Elution and Purification Techniques (e.g., Anion Exchange Cartridges, HPLC, SPE)
Following the production of [18F]fluoride, it is eluted from the anion exchange cartridge to be used in the labeling reaction. Traditional elution methods involve using a solution containing Kryptofix (K222) and potassium carbonate (K2CO3) in an aqueous methanol (B129727) mixture. semanticscholar.orgmdpi.com This elution facilitates the transfer of [18F]fluoride from the aqueous phase to an aprotic organic solvent suitable for the subsequent SN2 reaction. mdpi.com This step also helps remove cationic radioactive contaminants from the cyclotron-irradiated [18O]water. mdpi.com
Alternative, less basic elution methods have also been explored, such as using tetrabutylammonium (B224687) dihydrogen phosphate (B84403) (Bu4NH2PO4) or tetraethylammonium (B1195904) bicarbonate (Et4NHCO3) with different anion exchange cartridges like Chromafix PS-30. semanticscholar.orgmdpi.com Studies have shown that using Bu4NH2PO4 for elution can lead to higher stability for the precursor in both MeCN and DMSO compared to the K2CO3/K222 method. mdpi.com
After the radiofluorination reaction, the crude reaction mixture requires purification to isolate the desired [18F]this compound from unreacted precursor, by-products, and free fluoride. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.govresearchgate.netresearchgate.net Semi-preparative HPLC is commonly employed, often followed by a standard solid phase extraction (SPE) procedure for further purification and formulation. researchgate.netresearchgate.net
An example of a suitable HPLC method for purification involves using a semi-preparative ACE C18-HL column with a mobile phase of acetonitrile, water, and trifluoroacetic acid. nih.gov Analytical HPLC methods are also used for quality control, including determining radiochemical purity and detecting potential radiolabeled by-products. researchgate.netsemanticscholar.org SPE techniques, such as using Oasis HLB cartridges, are utilized to isolate the radiotracer from the HPLC eluent and transfer it into a suitable formulation buffer. acs.org
Automated Radiosynthesis Platforms for Research Scale Production
The synthesis of [18F]this compound has been successfully automated using commercial radiosynthesis modules, which is crucial for routine production in research and clinical settings. nih.govresearchgate.nete-mjm.org Automated synthesis offers advantages such as reduced radiation exposure to personnel and improved reproducibility.
Integration with Commercial Radiosynthesis Modules (e.g., Synthera®+, TRACERLab FX2 N)
Several commercial automated radiosynthesis platforms have been utilized for the production of [18F]this compound. The GE TRACERLab FX2 N module, designed for 18F-radiolabeling with an integrated HPLC purification system, has been successfully adapted for the automated synthesis of [18F]this compound. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net This platform allows for a fully automated, and in some cases, GMP-compliant production procedure. nih.govresearchgate.netnih.govresearchgate.net
The one-step synthesis method has also been implemented on cassette-based automated radiochemistry modules like the Synthera®+ (IBA). nih.govsemanticscholar.orgresearchgate.netresearchgate.net This integration with cassette-based systems further streamlines the production process and enhances repeatability. semanticscholar.org
Performance Metrics in Research Synthesis (e.g., Radiochemical Yield, Radiochemical Purity)
Automated synthesis of [18F]this compound on these platforms has demonstrated reproducible results with characteristic performance metrics. Radiochemical yield (RCY) and radiochemical purity (RCP) are key indicators of the efficiency and quality of the synthesis.
Studies using the GE TRACERLab FX2 N have reported RCYs of [18F]this compound ranging from approximately 20% in earlier semi-automated methods to 39 ± 8% (relative to [18F]F⁻ delivered) in fully automated GMP-compliant procedures. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Synthesis time on this platform is typically around 70 minutes. nih.govresearchgate.netnih.gov Radiochemical purity is consistently high, often reported as >98% or >95%. nih.govresearchgate.netresearchgate.netnih.gov Molar activity values have been reported in the range of 925.3 ± 763 GBq/µmol (250 ± 20 Ci/µmol). nih.govresearchgate.netnih.gov
On the Synthera®+ platform, RCYs have been reported around 35% with a starting activity of 45 GBq. nih.govresearchgate.net Optimized methods on the Synthera®+ have achieved RCYs up to 62% for smaller activity syntheses (< 40 GBq). mdpi.comresearchgate.net However, scaling up synthesis over 40 GBq can lead to lower RCYs due to autoradiolysis. nih.govmdpi.com
The following table summarizes typical performance metrics observed in automated synthesis:
| Automated Platform | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Synthesis Time | Molar Activity (Am) | Reference |
| TRACERLab FX2 N | 39 ± 8% (relative) | >95% | 70 min | 925.3 ± 763 GBq/µmol | nih.govresearchgate.netnih.gov |
| TRACERLab FX N Pro | 17.9 ± 3.4% (non-decay corrected) | >98% | - | 295 ± 64 GBq/μmol at EOS | nih.gov |
| Synthera®+ | 35% (from 45 GBq) | - | - | - | nih.govresearchgate.net |
| Synthera®+ (Optimized) | Up to 62% (< 40 GBq) | - | - | - | mdpi.comresearchgate.net |
| Semi-automated | ~20% (decay-uncorrected) | >98% | - | 3.3–5.1 Ci/µmol at 15 min EOS | researchgate.netresearchgate.net |
Note: RCY values can vary depending on the reference standard (e.g., relative to starting activity or delivered activity) and whether decay correction is applied.
Stability Assessment of [18F]this compound under Research Conditions
The stability of [18F]this compound is a critical factor for its practical use in research and clinical applications, as radiopharmaceuticals can be subject to degradation, including autoradiolysis. Stability studies are typically performed on the formulated product under relevant storage conditions.
Formulated [18F]this compound has been reported to be stable over a period of 6 hours when stored at room temperature. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Factors influencing stability, such as buffer composition and pH, have been investigated. Diluting the collected product fraction with water to reduce the pH to around 4.5 has been shown to increase stability. semanticscholar.orgmdpi.com The addition of stabilizers, such as sodium ascorbate (B8700270) and 1-thioglycerol, has also been found to enhance the stability of the formulated product, particularly at higher levels of radioactivity where autoradiolysis is more prominent. semanticscholar.orgmdpi.com Increasing ascorbate concentrations can lead to a more stable product. semanticscholar.orgmdpi.comresearchgate.net
Studies have also examined the stability of the tosylate precursor (OTsE-PE2I) and the reference compound (this compound) under various reaction conditions to understand potential degradation pathways during synthesis. semanticscholar.orgmdpi.com The degradation of the precursor can impact the efficiency of the labeling reaction. semanticscholar.org
| Condition | Observed Stability / Effect | Reference |
| Room temperature, formulated product | Stable over 6 hours | nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |
| pH ~4.5 (by dilution with water) | Increased stability | semanticscholar.orgmdpi.com |
| Increasing ascorbate concentrations in formulation | Leads to a more stable product | semanticscholar.orgmdpi.comresearchgate.net |
| Addition of 1-thioglycerol (0.2%) | Additional stabilizing effect (RCP 98% after 6h with 16 GBq) | semanticscholar.orgmdpi.com |
| Harsh elution conditions (e.g., K2CO3/K222) | Can lead to degradation of precursor and product over time | semanticscholar.orgmdpi.com |
Molecular Interactions and Pharmacological Characterization of Fe Pe2i
Dopamine (B1211576) Transporter (DAT) Binding Affinity and Selectivity Studies (In Vitro)
In vitro studies have been crucial in establishing the binding profile of FE-PE2I, demonstrating its high affinity and selectivity for the dopamine transporter compared to other monoaminergic transporters.
Inhibition Constant (Ki) Determination
The inhibition constant (Ki) is a key measure of a ligand's affinity for a receptor or transporter, representing the concentration of the ligand that will inhibit the binding of a radioligand by 50%. In vitro studies have determined the Ki value of this compound at the dopamine transporter. Research indicates that this compound exhibits a high affinity for DAT, with a reported Ki value of 12 nM at the rodent dopamine transporter. researchgate.netoup.comsnmjournals.org Another source also reports a Ki of 12 nM, highlighting its suitable affinity for DAT. snmjournals.org An earlier study on the parent compound, PE2I, reported a dissociation constant (Kd) of 4 nmol/L (4 nM) for DAT, noting its high affinity. snmjournals.org
Here is a summary of reported Ki values for this compound at DAT:
| Target | Species | Ki (nM) | Source |
| DAT | Rodent | 12 | researchgate.netoup.comsnmjournals.org |
| DAT | N/A | 12 | snmjournals.org |
(Note: While a Kd for PE2I is mentioned, the table focuses on this compound Ki values as per the section title.)
Specificity Against Other Monoaminergic Transporters (e.g., SERT, NET)
A critical aspect of a successful radioligand or pharmacological tool is its specificity for the intended target. Studies have investigated the binding of this compound to the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) to assess its selectivity profile.
In vitro data demonstrate that this compound possesses significantly higher selectivity for DAT compared to SERT. This compound showed approximately 10,000 times higher selectivity for DAT (Ki = 12 nM) as compared with SERT (Ki > 1 μM, which is > 1000 nM). researchgate.netoup.comoup.com This indicates a substantial difference in binding affinity, with this compound binding much more strongly to DAT than to SERT.
Regarding the norepinephrine transporter (NET), the Ki value at rodent NET was not determined in some studies because the NET inhibitor maprotiline (B82187) at a concentration of 10 μM did not show any effect in autographic studies. researchgate.netoup.com However, other research indicates that this compound has low affinity for other monoaminergic transporters, implying selectivity over NET as well. snmjournals.org Compared to its parent compound PE2I, this compound appears slightly more selective. nih.gov
The high selectivity of this compound for DAT over SERT and NET is a key characteristic that makes it valuable for specific research applications, particularly in imaging where off-target binding can confound results. researchgate.netoup.com
Here is a summary of in vitro selectivity data for this compound:
| Target | Ki (nM) | Selectivity Ratio (vs. DAT) | Source |
| DAT | 12 | 1 | researchgate.netoup.comsnmjournals.orgsnmjournals.org |
| SERT | > 1000 | > 83 (approx. 10000/12) | researchgate.netoup.comoup.com |
| NET | Not determined/Low affinity | N/A | researchgate.netoup.comsnmjournals.org |
Ligand Binding Kinetics (In Vitro)
Beyond simple binding affinity, the kinetics of ligand binding – the rates of association and dissociation – provide deeper insights into the interaction between this compound and the dopamine transporter. In vitro kinetic studies have revealed important aspects of this interaction.
Association and Dissociation Rate Constants
While specific numerical values for the association (kon) and dissociation (koff) rate constants for this compound in vitro are not explicitly provided in all summaries, research highlights that the kinetic behavior of this compound differs from its parent compound, PE2I. nih.govacs.orgacs.orgnih.gov The difference in in vivo kinetic behavior between [11C]PE2I and [18F]this compound can be explained by comparing their in vitro kinetic rate constants. nih.govacs.orgacs.orgnih.gov
Studies suggest that the off-rates (dissociation) of this compound and PE2I from DAT are similar. nih.gov However, the on-rates (association) differ, with this compound having a lower rate of association relative to its dissociation compared to PE2I. nih.gov This difference in on-rate is a key factor determining the kinetic behavior. nih.gov
Allosteric Modulation and Isomerization Processes in Ligand-Receptor Complex Formation
The binding of ligands to transporters can involve complex mechanisms beyond simple one-step binding, including conformational changes in the transporter or ligand-induced isomerization. Research on this compound and DAT suggests a multi-step binding process.
A notable finding from comparative studies with PE2I is that the isomerization of the DAT complex with PE2I occurs approximately three times faster than with this compound. nih.govacs.orgnih.govturkupetcentre.net This slower isomerization on-rate for this compound contributes to its distinct kinetic profile. nih.gov Ligands with slower isomerization on-rates, such as this compound, appear to have more favorable properties for certain in vivo applications, and these properties can be predicted from in vitro kinetic studies. nih.govacs.orgnih.gov
Structural Insights into this compound-DAT Interactions
Understanding the structural basis of how this compound interacts with the dopamine transporter is crucial for a complete picture of its pharmacological profile. While detailed atomic-level structural data from in vitro studies specifically for this compound bound to DAT were not extensively detailed in the provided search results, the high affinity and selectivity observed in binding studies imply specific interactions within the DAT binding site.
The tropane (B1204802) core structure present in this compound is common among many DAT ligands, including its parent compound PE2I and other radioligands like [18F]FECNT and [18F]CFT. nih.gov These compounds are known to interact with the DAT binding site, which is located within the transporter protein. The specific chemical moieties of this compound, including the fluoroethoxy group and the iodopropenyl chain, contribute to its unique binding characteristics and kinetics compared to related compounds. The difference in the fluoroethyl group in this compound compared to the methoxy (B1213986) group in PE2I is specifically highlighted as a minor change that affects the ligand binding kinetics, particularly the isomerization step. nih.gov
Further structural studies, such as crystallography or cryo-EM of DAT in complex with this compound, would provide more detailed insights into the specific amino acid residues involved in binding and the conformational changes that occur upon ligand interaction, including the proposed isomerization process.
Putative Binding Sites and Residues
This compound exhibits high affinity and selectivity for the dopamine transporter (DAT). snmjournals.orgnih.gov Research indicates that this compound binds specifically to DAT sites in the brain. acs.orgnih.gov The distribution of this compound binding in the brain aligns with the known pattern of DAT expression, showing high accumulation in DAT-rich regions such as the striatum, which includes the caudate nucleus and putamen, as well as the substantia nigra. turkupetcentre.netnih.govsnmjournals.orgnih.gove-mjm.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.govsnmjournals.orgd-nb.infosnmjournals.orgresearchgate.net Studies have demonstrated significantly lower binding potential (BPND) values in these regions in individuals with conditions affecting dopaminergic neurons compared to healthy controls. snmjournals.orgnih.govnih.govsnmjournals.org
A key characteristic of this compound's binding is its selectivity over other monoaminergic transporters. It shows low affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which is a notable advantage compared to some other DAT ligands like [123I]FP-CIT, which is known to also bind to SERT. snmjournals.orgspringermedizin.denih.govnih.gov This high selectivity for DAT contributes to the specificity of this compound in imaging studies.
While specific amino acid residues involved in the direct binding interface between this compound and the DAT are not extensively detailed in the provided search results, the consistent and high-affinity binding to the DAT across various studies underscores a specific interaction with the transporter protein structure. The binding is saturable, further supporting a specific interaction with a finite number of binding sites on the DAT. snmjournals.org
Pharmacological characterization studies have determined the binding affinity of this compound to DAT. The equilibrium dissociation constant (Ki) for this compound binding to DAT is reported to be 12 nM. snmjournals.orgnih.gov Comparative studies with the related compound PE2I indicate that this compound has a better in vitro binding affinity to DAT. e-mjm.org
The following table summarizes some reported binding parameters for this compound and PE2I:
| Compound | Ki (nM) | KL (nM) | ki (min⁻¹) | k₋ᵢ (min⁻¹) |
| This compound | 12 snmjournals.orgnih.gov | - | - | - |
| PE2I | 4 researchgate.netnih.gov | - | - | - |
| This compound | - | 1.4 ± 0.3 nih.gov | 0.30 ± 0.05 nih.gov | 0.019 ± 0.004 nih.gov |
| PE2I | - | 1.3 ± 0.3 nih.gov | 0.90 ± 0.10 nih.gov | 0.016 ± 0.003 nih.gov |
Note: Different studies may report slightly varying values depending on the experimental conditions.
Regional binding potential (BPND) values provide a quantitative measure of DAT availability in different brain regions. Studies in healthy controls and patients have shown distinct BPND values reflecting the density of DAT.
| Region | Healthy Controls (BPND) | Parkinson's Disease Patients (BPND) | Citation |
| Caudate | 3.68 ± 0.56 | 2.54 ± 0.79 | snmjournals.org |
| Putamen | 4.41 ± 0.54 | 1.39 ± 1.04 | snmjournals.org |
| Ventral Striatum | 3.30 ± 0.46 | 2.26 ± 0.93 | snmjournals.org |
| Substantia Nigra | 0.68 ± 0.15 | 0.46 ± 0.20 | snmjournals.org |
These data highlight the significant reduction in DAT availability in the striatum and substantia nigra in Parkinson's disease patients compared to healthy controls, as measured by this compound binding. snmjournals.orgnih.govnih.govsnmjournals.org
Conformational Changes Upon Binding
The interaction of this compound with the dopamine transporter involves a multi-step binding mechanism. Kinetic analysis reveals that the binding of this compound to DAT is not a simple single-step association. Instead, it follows a two-step model that includes an initial fast step of complex formation, followed by a slower step involving isomerization of the complex. turkupetcentre.netacs.orgnih.govresearchgate.net
This slower isomerization rate for this compound has implications for its in vivo kinetics, particularly in PET imaging. The slower isomerization on-rate with this compound is believed to contribute to a slower onset of peak specific binding in DAT-rich brain regions compared to PE2I. acs.orgnih.gov This kinetic difference can influence the optimal timing for image acquisition in PET studies.
The reliability and repeatability of this compound binding measurements have been assessed in various studies. The following table presents test-retest variability data for this compound binding in different brain regions:
| Region | Absolute Variability (%) | ICC | Citation |
| Striatal regions | 5.3–7.6 | 0.74–0.97 (median 0.91) | nih.govnih.govresearchgate.netresearchgate.net |
| Substantia Nigra | 11 | 0.74–0.97 (median 0.91) | nih.govnih.govresearchgate.netresearchgate.net |
| Caudate (Early SBR) | 6.9 | - | nih.gov |
| Putamen (Early SBR) | 7.7 | - | nih.gov |
| Caudate (Late SBR) | 9.8 | - | nih.gov |
| Putamen (Late SBR) | 14.0 | - | nih.gov |
These data demonstrate good reliability of this compound measurements, particularly in striatal regions, which is important for its application in quantitative imaging studies. nih.govnih.govresearchgate.netresearchgate.net
Preclinical Pharmacokinetic and Metabolic Profile of 18f Fe Pe2i
In Vitro and In Vivo Metabolism Studies
Metabolism studies of [18F]FE-PE2I have been conducted both in vitro and in vivo to understand its biotransformation and the characteristics of its resulting radiometabolites. These studies are crucial for accurate quantification of DAT binding in PET imaging, as brain-permeable radiometabolites in the plasma can contribute to the total radioactivity measured in the brain, leading to potential bias.
Identification and Characterization of Radiometabolites (e.g., Hydroxy-metabolites)
In plasma, [18F]this compound is metabolized, resulting in the presence of radiometabolites. Studies in plasma have identified the presence of radiometabolite peaks. At 30 minutes after administration, two major radiometabolites have been reported in plasma, representing approximately 20% (lipophilic metabolite) and 70% (hydrophilic metabolite) of the total plasma radioactivity. turkupetcentre.net At 60 minutes post-injection, the unchanged radioligand in plasma was approximately 11-14% of the total radioactivity in both control subjects and Parkinson's disease patients. snmjournals.org Specific radiometabolites identified include [18F]this compound-CH2OH (a hydroxy-metabolite) and [18F]this compound-COOH (a carboxylic acid metabolite), which represented less than 2% and less than 13% of the plasma radioactivity at 60 minutes post-injection, respectively. snmjournals.org The metabolic pattern observed for [18F]this compound is noted to be similar to that of its structural analog [11C]PE2I. nih.gov
Blood-Brain Barrier Permeability of Metabolites
A key consideration in PET imaging with radioligands is whether their radiometabolites can cross the blood-brain barrier (BBB) and contribute to the signal in the brain, thus affecting the accuracy of quantification. Compared to [11C]PE2I, [18F]this compound has shown less production of radiometabolites that could potentially permeate the BBB. snmjournals.orgnih.govnih.gov While some radiometabolites of [11C]PE2I have been found to cross the BBB in rats, potentially reducing the accuracy of DAT quantification, [18F]this compound was developed to mitigate this issue. snmjournals.org
Studies investigating a primary hydroxy-metabolite, [18F]this compound-OH, prepared using liver microsomes, demonstrated that this metabolite readily permeated the BBB in both rats and nonhuman primates. nih.govacs.org In vivo imaging with [18F]this compound-OH showed that it bound specifically and reversibly to the dopamine (B1211576) transporter, exhibiting similar PET imaging properties to [18F]this compound in terms of brain uptake and regional distribution. nih.govacs.org However, despite the potential for some radiometabolites to enter the brain, the effect of [18F]this compound radiometabolites in plasma on the estimated binding potential in human studies was likely to be small. snmjournals.orgnih.govsnmjournals.org
Role of Liver Microsomes in Metabolite Generation for Research
Liver microsomes have been utilized as an in vitro system to mimic metabolism and generate radiometabolites of [18F]this compound for research purposes. nih.govacs.org This approach provides a convenient method for preparing specific radiometabolites, such as the hydroxy-metabolite [18F]this compound-OH. nih.govacs.org Using rat liver microsomes, [18F]this compound-OH was successfully prepared with a reported radiochemical yield of 2% and high radiochemical purity (>99%). nih.govacs.org This method facilitates the investigation of the properties of individual radiometabolites, including their BBB permeability and binding characteristics, which is valuable for translational imaging studies and the development of new radioligands. nih.govacs.org
Pharmacokinetic Profile in Animal Models (e.g., Rodents, Non-Human Primates)
The pharmacokinetic profile of [18F]this compound has been extensively studied in animal models, including rodents and non-human primates, to understand its distribution, uptake, and clearance dynamics.
Brain Penetration and Distribution Dynamics
[18F]this compound demonstrates excellent brain permeability and its distribution in the brain corresponds to the known distribution of DAT, with high uptake in DAT-rich regions such as the striatum (caudate and putamen). e-mjm.orgsnmjournals.orgnih.govresearchgate.net Studies in non-human primates showed that [18F]this compound had similar uptake and regional distribution in the brain compared to [11C]PE2I. snmjournals.org In rats, after injection, [18F]this compound accumulated to levels significantly higher in the striatum compared to the cortex and cerebellum. researchgate.net Whole-brain radioactivity in human studies showed a high peak and fast washout after injection. snmjournals.orgnih.gov The radioactive uptake in the human brain followed the relative density of DAT: striatum > midbrain > thalamus, with the cerebellum showing the lowest uptake. snmjournals.orgnih.govsnmjournals.org
Tissue Time-Activity Curves and Washout Kinetics
Tissue time-activity curves (TACs) provide valuable information on the uptake and clearance of the radioligand in different brain regions over time. For [18F]this compound, TACs in the brain typically show a rapid uptake, with peak uptake occurring within the first 10 minutes in all brain regions, reaching a maximum of approximately 3-5 SUV (Standardized Uptake Value). turkupetcentre.net Following the peak, a relatively fast washout of radioactivity is observed, particularly from DAT-rich regions. researchgate.netsnmjournals.org
In non-human primates, [18F]this compound showed faster washout from DAT-rich regions compared to [11C]PE2I. snmjournals.org Peak specific binding in the striatum and midbrain was reached between 20 and 40 minutes for [18F]this compound in rhesus monkeys. snmjournals.org The cerebellum, a region with negligible DAT density, showed the lowest uptake and did not retain radioactivity to a significant extent. snmjournals.orgnih.govsnmjournals.orgacs.org
The kinetics of [18F]this compound binding in the brain were faster than those of [11C]PE2I. researchgate.net This faster kinetic profile contributes to advantages in PET imaging, allowing for potentially shorter scan durations for reliable quantification. e-mjm.orgsnmjournals.orgnih.gov For example, stable estimates of binding potential (BPND) using the simplified reference tissue model (SRTM) were obtained with approximately 60-66 minutes of PET data in both human and non-human primate studies. snmjournals.orgsnmjournals.orgnih.govnih.gov
Table: Representative Tissue Time-Activity Data (Illustrative based on descriptions)
| Time (min) | Striatum Radioactivity (Arbitrary Units) | Cerebellum Radioactivity (Arbitrary Units) |
| 0-10 | High (Peak) | Low (Peak within first 10 min) |
| 20-40 | Peak specific binding (Non-human primates) | |
| >40 | Relatively rapid washout | Low retention |
| 60-66 | Stable for BPND estimation |
The faster kinetics and favorable metabolic profile of [18F]this compound, including less production of brain-permeable radiometabolites compared to [11C]PE2I, contribute to its suitability for quantitative DAT imaging. e-mjm.orgsnmjournals.orgnih.govnih.govsnmjournals.org
Target-to-Background Ratios in Relevant Brain Regions
Preclinical evaluations of [18F]this compound have consistently shown high target-to-background ratios in brain regions rich in dopamine transporters researchgate.net. Studies in nonhuman primates demonstrated that [18F]this compound has similar uptake and regional distribution to [11C]PE2I, but with a faster washout from DAT-rich areas snmjournals.org.
The distribution of [18F]this compound uptake in the brain aligns with the known density of DAT, with the highest accumulation observed in the striatum (caudate and putamen), followed by the midbrain and thalamus, and the lowest uptake in the cerebellum snmjournals.orgnih.gov. The cerebellum is typically used as a reference region due to its low density of DAT snmjournals.orgnih.govacs.org.
Specific binding, calculated as the difference in radioactivity between target regions and the cerebellum, reaches peak levels relatively quickly after injection in target regions snmjournals.org. This high specific-to-nonspecific binding ratio is a key characteristic contributing to the suitability of [18F]this compound for DAT quantification snmjournals.org.
Studies have reported the following general rank order of radioactivity in relevant brain regions from approximately 15 minutes post-injection: putamen and caudate >> midbrain > thalamus > cerebellum snmjournals.org.
While specific numerical target-to-background ratios (e.g., striatum-to-cerebellum ratios) in preclinical nonhuman primate studies are mentioned as being high researchgate.net, detailed numerical data tables for these ratios across various time points and brain regions were not consistently available in the provided search results focused strictly on preclinical data. However, the qualitative findings consistently indicate a high target-to-background ratio in DAT-rich areas, supporting its use for imaging the nigrostriatal pathway acs.org.
The favorable target-to-background ratio, combined with faster kinetics and reduced interference from radiometabolites compared to [11C]PE2I, makes [18F]this compound a promising radioligand for quantitative imaging of DAT in preclinical settings snmjournals.orgsnmjournals.orgresearchgate.net.
| Brain Region | Relative [18F]this compound Uptake (Qualitative) |
| Putamen | High |
| Caudate | High |
| Midbrain | Moderate |
| Thalamus | Low |
| Cerebellum | Lowest (Reference Region) |
Advanced Methodologies for 18f Fe Pe2i Pet Data Acquisition and Quantification in Research Settings
Imaging Protocols in Preclinical Models (e.g., Dynamic Acquisition, Static Scans)
In preclinical research, particularly with rodent models, PET imaging with [18F]FE-PE2I employs both dynamic and static acquisition protocols to assess DAT. Dynamic PET scans involve continuous data acquisition over a period following radiotracer injection, typically for 60 to 90 minutes or longer. researchgate.netnih.govsnmjournals.orgnih.govsnmjournals.orgpositronmed.clcriver.com This allows for the generation of time-activity curves (TACs) in various brain regions, which are essential for detailed kinetic modeling and the estimation of parameters such as distribution volume (VT) and binding potential (BPND). snmjournals.orgsnmjournals.orgpositronmed.cl For instance, 90-minute dynamic scans have been used in healthy subjects to evaluate the tracer's kinetics and the effect of radiometabolites on quantification. snmjournals.orgnih.govsnmjournals.org In preclinical rodent studies, dynamic scans for 60 minutes post-injection have been utilized. criver.com
Static scans, on the other hand, involve data acquisition over a shorter, predefined time window. While dynamic scans provide comprehensive kinetic information, static scans can be more feasible for studies requiring higher throughput or when scan time is limited. nih.gov Research has explored the utility of static imaging protocols for simplified quantification of [18F]this compound PET data. Studies have investigated optimal time windows for static acquisitions that provide reliable estimates, often correlating with outcomes from dynamic scans. snmjournals.orgd-nb.info For example, a static 25-minute scan starting 16 minutes after administration has shown good agreement with BPND estimates from dynamic methods. turkupetcentre.net Other research suggests that a static imaging protocol from 60 to 90 minutes post-injection is a viable alternative for quantification. positronmed.cl Early static acquisitions (e.g., 15-40 minutes) and later ones (e.g., 50-60 or 70-90 minutes) have been evaluated for their correlation with BPND and their discriminative power. nih.govturkupetcentre.netsnmjournals.orgkuleuven.be
Preclinical PET imaging in rodent models often involves administering the radiotracer as a fast bolus followed by a list-mode PET scan for a specific duration, such as 60 minutes. criver.com Image reconstruction techniques, including 3D OSEM with attenuation correction, are applied. windows.net
Reference Region Selection for Quantification (e.g., Cerebellum)
The selection of a suitable reference region is a critical step in the quantification of PET data using reference tissue models. An ideal reference region should have negligible specific binding of the radioligand and uniform distribution of the tracer reflecting non-displaceable binding and free tracer in tissue. For [18F]this compound PET, the cerebellum is widely used as a reference region in both human and preclinical studies due to its low density of dopamine (B1211576) transporters. researchgate.netsnmjournals.orgnih.govsnmjournals.orgpositronmed.clsnmjournals.orgturkupetcentre.netoup.comnih.govresearchgate.netresearchgate.netpsu.edu
Studies have validated the use of the cerebellum as a reference region for [18F]this compound quantification, demonstrating its suitability for estimating binding potentials using methods like the Simplified Reference Tissue Model (SRTM) and Logan graphical analysis. researchgate.netsnmjournals.orgnih.govsnmjournals.orgoup.comresearchgate.netpsu.edu Research in Parkinson's disease patients and healthy controls has indicated that the cerebellum is a suitable reference region, with no statistically significant differences in VT AUC ratio observed between the groups. psu.edu
While the cerebellum is commonly used, the occipital cortex has also been explored as an alternative reference region in some studies, with findings suggesting it might offer slightly higher temporal stability and lower bias in certain quantification approaches like SUVR. turkupetcentre.netkuleuven.beresearchgate.net However, the cerebellum remains the predominant choice in the literature for [18F]this compound PET quantification. researchgate.netsnmjournals.orgnih.govsnmjournals.orgpositronmed.clsnmjournals.orgturkupetcentre.netoup.comnih.govresearchgate.netresearchgate.netpsu.edu
Quantitative Modeling Approaches for Binding Potential (BPND) and Distribution Volume (VT)
Quantitative analysis of [18F]this compound PET data aims to determine parameters that reflect the density and availability of DAT. The primary outcome measures are typically the total distribution volume (VT) and the non-displaceable binding potential (BPND). VT represents the ratio of the radioligand concentration in tissue to that in plasma at equilibrium, encompassing both specific and non-specific binding. snmjournals.org BPND, on the other hand, quantifies the specific binding of the radioligand to the target receptor (DAT) relative to the non-displaceable binding in tissue. snmjournals.org
Several quantitative modeling approaches are employed to estimate these parameters from dynamic PET data. The two-tissue compartment model (2TCM) with a metabolite-corrected arterial input function is considered a reference standard for providing accurate estimates of VT and rate constants. snmjournals.orgnih.govsnmjournals.orgpositronmed.clturkupetcentre.net However, this method requires arterial blood sampling, which can be invasive and less feasible in certain research settings, particularly in preclinical studies or large clinical trials.
Reference tissue models offer non-invasive alternatives that utilize a reference region instead of an arterial input function. These models are widely applied for [18F]this compound PET quantification.
Simplified Reference Tissue Model (SRTM) Application and Validation
The Simplified Reference Tissue Model (SRTM) is a widely used reference tissue model for quantifying PET data, including that acquired with [18F]this compound. e-mjm.orgresearchgate.netsnmjournals.orgnih.govpositronmed.clsnmjournals.orgturkupetcentre.netsnmjournals.orgoup.comresearchgate.netresearchgate.netpsu.edunih.govnih.gov SRTM allows for the estimation of BPND and the relative delivery parameter (R1), which can be interpreted as an index of relative cerebral blood flow. turkupetcentre.netoup.comnih.gov
SRTM with the cerebellum as the reference region has been extensively validated for quantifying [18F]this compound binding to DAT. researchgate.netsnmjournals.orgnih.govsnmjournals.orgsnmjournals.orgoup.comresearchgate.netpsu.edu Studies in healthy subjects and Parkinson's disease patients have shown that SRTM provides reliable estimates of BPND in regions with high DAT density, such as the striatum (caudate and putamen), and also in the substantia nigra. researchgate.netsnmjournals.orgnih.govsnmjournals.orgoup.comnih.govresearchgate.netpsu.edu
While SRTM estimates of BPND correlate well with those obtained from the 2TCM, some studies have noted a potential for slight overestimation in regions with low DAT density and underestimation in regions with high DAT density. snmjournals.orgnih.govturkupetcentre.net Despite this, SRTM is considered an accurate and reliable non-invasive quantification method for [18F]this compound PET, particularly when using scan durations of 60 minutes or longer to ensure stable estimates. researchgate.netsnmjournals.orgnih.govsnmjournals.orgpsu.edu The inter-subject variability of BPND estimates has also been reported to be smaller with SRTM compared to 2TCM in some cases. turkupetcentre.net
SRTM has been successfully applied in preclinical studies using rodent models to calculate outcome measures such as BPND. criver.com Parametric images of BPND and R1 can be generated using SRTM fits to voxel time-activity curves. oup.com
Logan Graphical Analysis (LoganRef) Implementation
Logan graphical analysis with a reference region (LoganRef) is another commonly used graphical method for the quantification of PET data, including that from [18F]this compound scans. e-mjm.orgresearchgate.netpositronmed.clsnmjournals.orgturkupetcentre.netresearchgate.netresearchgate.netpsu.eduacs.org This method provides an estimate of the distribution volume ratio (DVR), which is related to BPND by the equation BPND = DVR - 1. snmjournals.orgdiva-portal.org
LoganRef with the cerebellum as the reference region has been implemented and validated for the quantification of [18F]this compound binding. researchgate.netturkupetcentre.netresearchgate.netresearchgate.netpsu.eduacs.org It can be used to calculate BPND images from dynamic PET scans. turkupetcentre.netresearchgate.net Studies have shown good correlation between BPND estimates obtained using LoganRef and those from SRTM and 2TCM. turkupetcentre.netresearchgate.netpsu.edu A scan duration of approximately 66 minutes has been found sufficient to obtain stable BPND estimates using Logan graphical analysis. researchgate.netturkupetcentre.netpsu.edu
Logan graphical analysis provides a linear phase after a certain time point, and the slope of this linear portion is related to the DVR. diva-portal.orgacs.org This method is considered a valuable tool for non-invasive quantification of DAT availability with [18F]this compound.
Specific Binding Ratio (SBR) and Standardized Uptake Value Ratio (SUVR) Methodologies for Research
Specific Binding Ratio (SBR) and Standardized Uptake Value Ratio (SUVR) are simplified quantification methods that utilize static PET images, making them attractive for research settings where dynamic scans may be less feasible or for clinical applications. nih.govpositronmed.clsnmjournals.orgd-nb.infoturkupetcentre.netsnmjournals.orgkuleuven.bepsu.edunih.gov These methods involve calculating the ratio of radioactivity uptake in a target region to that in a reference region, typically the cerebellum. positronmed.clsnmjournals.org
SBR is commonly defined as (SUVtarget - SUVreference) / SUVreference, while SUVR is calculated as SUVtarget / SUVreference. positronmed.clsnmjournals.org At pseudoequilibrium, SUVR-1 approximates BPND. turkupetcentre.net
Research has focused on determining the optimal time window for static acquisitions to obtain reliable SBR and SUVR estimates that correlate well with BPND from dynamic models. Studies have shown that SBR calculated from a static scan acquired between 16.5 and 42 minutes post-injection provides good agreement and low bias compared to BPND. snmjournals.orgd-nb.infoturkupetcentre.net Other time windows, such as 60-90 minutes or 75-90 minutes, have also been evaluated for SUVR calculations. positronmed.cl While SUVR measured at later time points (e.g., 70-90 minutes) might overestimate BPND, early SUVR (e.g., 15-40 minutes) has shown good reliability for simplified DAT quantification. nih.govturkupetcentre.netkuleuven.be
SUVR is a widely used outcome measure for radiotracers following reference region models, but individual variability in tracer delivery and clearance can introduce bias compared to DVR. snmjournals.org Corrections to the raw SUVR values have been proposed to reduce this bias. snmjournals.org
Despite being simplified methods, SBR and SUVR calculated from appropriate time windows have demonstrated good correlation with BPND and sufficient discriminative power to differentiate between groups in research studies. nih.govsnmjournals.orgkuleuven.be They are considered valid quantification methods for [18F]this compound in research settings, particularly for studies aiming for simplified protocols. snmjournals.orgd-nb.info
Image Analysis Techniques for Regional and Sub-Regional Quantification
Image analysis techniques for [18F]this compound PET data involve quantifying radiotracer uptake and binding in specific brain regions and sub-regions. This typically begins with the co-registration of PET images with anatomical magnetic resonance imaging (MRI) scans to accurately delineate regions of interest (ROIs) or volumes of interest (VOIs). researchgate.netsnmjournals.orgpositronmed.clresearchgate.netacs.org Manually drawn or atlas-based VOIs are applied to the dynamic or static PET images to extract time-activity curves or average SUV values for each region. researchgate.netsnmjournals.orgpositronmed.clresearchgate.netacs.org
Common target regions for [18F]this compound PET analysis include the striatum (caudate nucleus, putamen, and ventral striatum), midbrain (including the substantia nigra), and thalamus, reflecting the known distribution of DAT. researchgate.netsnmjournals.orgnih.govsnmjournals.orgpositronmed.clnih.govresearchgate.netacs.org The cerebellum is consistently used as the reference region. researchgate.netsnmjournals.orgnih.govsnmjournals.orgpositronmed.clsnmjournals.orgturkupetcentre.netoup.comnih.govresearchgate.netresearchgate.netpsu.edu
Quantitative modeling approaches, such as SRTM, LoganRef, or the calculation of SBR/SUVR, are then applied to the regional TACs or SUV values to estimate parameters like BPND or DVR for each defined region. researchgate.netnih.govsnmjournals.orgsnmjournals.orgpositronmed.clsnmjournals.orgturkupetcentre.netresearchgate.netresearchgate.netpsu.eduacs.org
Advanced image analysis techniques can also involve voxel-based analysis and the generation of parametric images. Wavelet-aided parametric imaging has been used to obtain high-resolution BPND images, allowing for detailed visualization and quantification of DAT availability across the brain at a voxel level. researchgate.netturkupetcentre.netnih.govresearchgate.net This can be particularly useful for examining sub-regional differences in DAT binding and for studies investigating the spatial patterns of DAT loss in neurodegenerative diseases. researchgate.netnih.gov Functional subdivisions of the striatum can also be analyzed to assess potential differential DAT changes within this heterogeneous region. nih.gov
Furthermore, image analysis includes steps such as motion correction to mitigate the impact of subject movement during the scan, which can negatively affect quantification, especially in smaller regions. positronmed.cloup.com Denoising strategies, such as wavelet-based denoising, can be applied to reduce voxel-to-voxel noise in parametric images. turkupetcentre.net
The quantitative outcomes from these regional and sub-regional analyses provide valuable data for research investigations into DAT function, disease progression, and the effects of interventions.
Volume of Interest (VOI) Delineation and Analysis (e.g., Striatum, Substantia Nigra, Ventral Striatum)
Volume of Interest (VOI) delineation is a critical step in the analysis of [18F]this compound PET data to quantify DAT availability in specific brain regions. Commonly delineated regions for [18F]this compound studies include the striatum, which is often subdivided into the caudate, putamen, and ventral striatum (nucleus accumbens), as well as the substantia nigra snmjournals.orgacs.orgnih.govnih.govresearchgate.netnih.govresearchgate.net. The cerebellum is frequently used as a reference region for quantification, as it is considered to have negligible specific binding to DAT snmjournals.orgacs.orgsnmjournals.org.
VOI delineation can be performed on co-registered magnetic resonance images (MRI) snmjournals.orgacs.org. Some studies also utilize functional molecular templates for regions like the substantia nigra nih.gov. Exploratory analysis may extend to functional subdivisions of the striatum researchgate.netnih.gov. The outcome measure typically derived from VOI analysis is the non-displaceable binding potential (BPND), which reflects the density of available DAT sites snmjournals.orgsnmjournals.orgacs.orgnih.govnih.govresearchgate.netnih.gov. Studies have shown significantly lower BPND values in these striatal regions and the substantia nigra in patient populations, such as those with Parkinson's disease (PD), compared to healthy controls snmjournals.orgsnmjournals.orgacs.org. For instance, one study in PD patients and controls reported the following mean BPND values snmjournals.orgacs.org:
| Region | Controls (Mean ± SD) | PD Patients (Mean ± SD) |
| Caudate | 3.68 ± 0.56 | 2.54 ± 0.79 |
| Putamen | 4.41 ± 0.54 | 1.39 ± 1.04 |
| Ventral Striatum | 3.30 ± 0.46 | 2.26 ± 0.93 |
| Substantia Nigra | 0.68 ± 0.15 | 0.46 ± 0.20 |
These differences were statistically significant (p < 0.05) snmjournals.orgacs.org. Another study in early PD patients and controls also found significantly lower BPND values in the putamen, caudate, and ventral striatum, and substantia nigra in PD patients .
Parametric Imaging Methods (e.g., Wavelet-Aided Parametric Imaging)
Parametric imaging methods are employed to generate images where each voxel's value represents a quantitative outcome measure, such as BPND. This provides a high-resolution spatial representation of DAT availability across the brain. The wavelet-aided parametric imaging (WAPI) procedure is one such method used with [18F]this compound PET data snmjournals.orgsnmjournals.orgacs.orgnih.govresearchgate.netnih.gov.
WAPI involves applying a graphical analysis method, such as the noninvasive Logan plot fitted with multilinear regression, to the time-activity curves from individual voxels nih.gov. This technique has been shown to effectively reduce noise, which is particularly beneficial for quantifying binding in smaller brain regions like the substantia nigra nih.gov. Parametric BPND images generated using WAPI with the cerebellum as the reference region have been used to compare DAT availability in regions like the striatum and substantia nigra between groups, such as PD patients and control subjects snmjournals.orgsnmjournals.orgacs.orgnih.gov.
Test-Retest Reliability and Repeatability Studies in Research Cohorts (e.g., Animal Models, Healthy Controls for Method Validation)
Assessing the test-retest reliability and repeatability of [18F]this compound PET measurements is crucial for its application in research, particularly in longitudinal studies evaluating disease progression or treatment effects. Studies have investigated these properties in both healthy controls and patient cohorts.
Test-retest reliability of [18F]this compound has been studied in healthy individuals, demonstrating low variability and good reliability nih.govresearchgate.net. For example, a study in healthy male subjects showed good agreement in reproducibility over time researchgate.net.
Studies in patient populations, such as individuals with Parkinson's disease, are particularly important because lower DAT availability due to neurodegeneration might lead to higher measurement variability compared to healthy controls researchgate.netnih.gov. A study in nine PD patients examined the test-retest properties of [18F]this compound PET measurements conducted within 7-28 days nih.govresearchgate.netnih.gov. The outcome measure was BPND generated using wavelet-aided parametric imaging with the cerebellum as the reference region nih.govresearchgate.netnih.gov.
The results showed good repeatability and reliability in PD patients nih.govresearchgate.netnih.gov. Absolute variability estimates for striatal regions ranged from 5.3% to 7.6%, while in the substantia nigra, it was 11% nih.govresearchgate.netnih.gov. Intraclass correlation coefficients (ICCs) were high, ranging from 0.74 to 0.97, with a median of 0.91 for striatal regions and the substantia nigra nih.govresearchgate.netnih.gov. The absolute variability for functional striatal subdivisions was between 6.0% and 9.6%, with ICCs of 0.76-0.91 researchgate.netnih.gov. The less affected side of the substantia nigra showed greater consistency than the more affected side nih.govresearchgate.netnih.gov.
Based on these findings, power calculations suggest that [18F]this compound PET is a suitable marker for assessing longitudinal DAT decline in PD, with the ability to detect DAT changes of 5-11% in the striatum and 28% in the substantia nigra with a power of 0.8 (p < 0.0125) nih.govresearchgate.netnih.gov. The slightly lower reliability observed in the substantia nigra in patients may be attributed to lower DAT density and the smaller anatomical size of this region nih.govresearchgate.netnih.gov.
Comparative Analysis of 18f Fe Pe2i with Other Dopamine Transporter Radioligands in Research
Comparison with [11C]PE2I
[18F]FE-PE2I was developed as an improvement upon the established PET DAT imaging agent [11C]PE2I, which has been widely used in neurodegenerative disease research despite some limitations nih.gove-mjm.org. Both tracers are based on a bicyclic tropane (B1204802) core and exhibit high affinity and selectivity for DAT nih.govoup.com.
Differences in Kinetic Behavior and Equilibrium Characteristics
Ligands with a slower isomerization on-rate, such as [18F]this compound, appear to be better tracers in vivo, and their properties can be predicted in vitro nih.govacs.org. The faster kinetics of [18F]this compound allow for earlier peak equilibrium, typically between 20 and 40 minutes post-injection in PET runs, compared to 70 minutes or more for [11C]PE2I nih.govresearchgate.net. This more rapid kinetic profile of [18F]this compound is considered more favorable for quantitative analysis of DAT snmjournals.org.
Advantages in Terms of Spatial Resolution and Half-Life for Research Protocols
[18F]this compound offers advantages over [11C]PE2I in research protocols primarily due to the different properties of their respective radioisotopes, 18F and 11C e-mjm.org.
| Feature | [11C]PE2I | [18F]this compound | Advantage of [18F]this compound |
| Half-Life | ~20 minutes | ~110 minutes | Enables longer imaging periods and later time points for improved quantification and wider distribution e-mjm.orgoup.comoup.com. |
| Positron Range | Shorter | Longer | Lower energy and shorter positron range of 18F provide better spatial resolution in PET imaging e-mjm.orgresearchgate.net. |
| Accessibility | Requires on-site cyclotron | More easily distributed | Facilitates use in centers without a cyclotron, broadening research capabilities e-mjm.orgsnmjournals.org. |
| Specific Activity | Typically Higher | Typically Lower | [11C] tracers often have higher specific activity, which can be advantageous given the low density of transporters in the brain nih.gov. |
The longer half-life of 18F (approximately 110 minutes) compared to 11C (approximately 20 minutes) is a significant advantage for [18F]this compound, enabling imaging at later time points and facilitating longer imaging protocols for improved quantification e-mjm.orgoup.comoup.com. This also makes [18F]this compound more practical for distribution to research centers without an on-site cyclotron e-mjm.orgsnmjournals.org. Furthermore, the lower positron energy and shorter positron range of 18F contribute to better spatial resolution in PET imaging compared to 11C e-mjm.orgresearchgate.net.
However, [11C]PE2I typically has a higher specific activity than [18F]this compound, which can be beneficial in studies where the low density of DAT in the brain necessitates a high specific activity tracer to avoid perturbing the dopaminergic system nih.gov.
Impact of Radiometabolite Profiles on Quantification
Both [11C]PE2I and [18F]this compound undergo metabolism, leading to the production of radiometabolites that can potentially interfere with the accurate quantification of DAT binding in the brain nih.gove-mjm.orgresearchgate.netsnmjournals.org.
Studies have shown that a radiometabolite of [11C]PE2I can cross the blood-brain barrier (BBB) in rats, potentially reducing the accuracy of DAT quantification snmjournals.org. In contrast, [18F]this compound has shown less production of radiometabolites that could potentially permeate the BBB in nonhuman primates researchgate.netsnmjournals.org. While [18F]this compound does produce radiometabolites, including two previously identified, their potential influence on PET quantification requires further evaluation researchgate.netsnmjournals.org. Some studies suggest that the contribution of these radiometabolites to measured brain radioactivity is negligible and does not significantly influence DAT quantification snmjournals.org. One of the identified radiometabolites, 18F-FE-PE2I-COOH, is less lipophilic and is less likely to cross the BBB snmjournals.org.
The faster metabolism and elimination of [18F]this compound compared to [11C]PE2I are considered favorable for quantitative analysis e-mjm.orgsnmjournals.orgsnmjournals.org. The quantification of DAT with [18F]this compound is considered less biased than with [11C]PE2I oup.comresearchgate.netsnmjournals.org.
Comparison with [123I]FP-CIT (SPECT) for DAT Visualization in Research
[123I]FP-CIT (Ioflupane (123I)), commercially known as DaTSCAN, is a widely used single-photon emission computed tomography (SPECT) radiopharmaceutical for visualizing DAT in clinical practice and research wikipedia.orgwikipedia.orgmdpi.com. [18F]this compound, a PET tracer, offers several advantages over [123I]FP-CIT SPECT for DAT visualization in research settings mdpi.com.
Sensitivity and Resolution Differences in Preclinical Imaging
PET imaging generally offers higher sensitivity and temporal resolution compared to SPECT discoveriesjournals.org. While preclinical SPECT scanners may exhibit superior spatial resolution compared to preclinical PET scanners, clinical PET scanners typically provide greater spatial resolution than clinical SPECT scanners discoveriesjournals.org. [18F]this compound PET has demonstrated better resolution compared to [123I]FP-CIT SPECT in research studies eanm.org. The superior spatial and temporal resolution of PET, as utilized by [18F]this compound, can be particularly beneficial for quantitative analyses in clinical imaging snmjournals.orgsnmjournals.org.
Furthermore, [18F]this compound is reported to be a highly specific DAT tracer mdpi.com. In contrast, [123I]FP-CIT is not entirely selective for DAT and also shows affinity for serotonin (B10506) transporters (SERT) snmjournals.org. Reductions in striatal and extrastriatal SERT availability have been observed in Parkinson's disease and could potentially affect the [123I]FP-CIT uptake pattern, especially in extrastriatal regions snmjournals.org. This higher selectivity of [18F]this compound for DAT can lead to higher diagnostic accuracy compared to [123I]FP-CIT in certain research contexts researchgate.net.
Methodological Considerations for Comparative Research Studies
Comparing [18F]this compound PET and [123I]FP-CIT SPECT in research requires careful consideration of methodological differences inherent to the imaging modalities and radioligands.
| Feature | [123I]FP-CIT SPECT | [18F]this compound PET | Methodological Considerations |
| Imaging Modality | SPECT | PET | Differences in sensitivity, resolution, and quantification capabilities need to be accounted for in study design and analysis snmjournals.orgsnmjournals.org. |
| Isotope Half-Life | ~13 hours | ~110 minutes | Impacts imaging protocols, acquisition times, and tracer distribution logistics e-mjm.orgwikipedia.org. |
| Scan Timing | Typically 3-6 hours post-injection for static imaging mdpi.com. | Faster kinetics allow for earlier imaging, potentially as short as 10 minutes after injection for static acquisitions mdpi.com. | Different optimal scan windows require careful matching or consideration in comparative studies mdpi.com. |
| Quantification | Often uses Specific Uptake Ratio (SUR) . | Often uses Binding Potential (BPND) or Specific Uptake Value Ratios (SUVR) oup.com. Reference tissue models are often used oup.comsnmjournals.org. | Different quantification methods and reference regions may be used, requiring appropriate statistical approaches for comparison oup.comsnmjournals.org. |
| Tracer Selectivity | Binds to DAT and SERT snmjournals.org. | Highly selective for DAT mdpi.com. | Potential off-target binding of [123I]FP-CIT to SERT should be considered, especially when examining extrastriatal regions snmjournals.org. |
| Radiometabolites | Production of radiometabolites with potential BBB permeability researchgate.netsnmjournals.org. | Impact of radiometabolites on quantification needs to be assessed and potentially corrected for researchgate.netsnmjournals.org. | |
| Data Analysis | Requires appropriate kinetic modeling or reference tissue methods oup.comsnmjournals.org. | Selection of appropriate analysis methods is crucial for accurate quantification and comparison oup.comsnmjournals.org. |
Direct comparisons between [18F]this compound PET and [123I]FP-CIT SPECT in patients have been conducted to evaluate their diagnostic performance . Studies have shown high consistency in visual assessment of DAT availability between the two methods snmjournals.org. Quantitative measures of DAT availability, such as BPND for [18F]this compound and SUR for [123I]FP-CIT, have shown high correlations in regions like the caudate and putamen . While both methods demonstrate excellent discriminative properties for differentiating patients with dopaminergic deficit from healthy controls, [18F]this compound has shown slightly higher effect sizes in some analyses .
Methodological considerations also include the potential need for arterial blood sampling for full kinetic modeling in PET, although simplified reference tissue models are often validated for [18F]this compound, allowing for non-invasive quantification oup.comsnmjournals.org. SPECT imaging with [123I]FP-CIT typically does not require arterial sampling. Differences in image acquisition protocols, reconstruction methods, and analysis software between PET and SPECT also need to be standardized or accounted for in comparative research snmjournals.orgsnmjournals.org.
Applications of Fe Pe2i in Neurobiological Research Models
Investigation of Dopamine (B1211576) Transporter Distribution and Density in Animal Models
[¹⁸F]FE-PE2I is utilized in animal models to assess the distribution and density of dopamine transporters in the brain. Studies in nonhuman primates have shown that [¹⁸F]this compound demonstrates a regional distribution in the brain that aligns with the known distribution of DAT. researchgate.net High accumulation is observed in areas rich in DAT, such as the striatum (caudate and putamen), nucleus accumbens, and olfactory tubercles. nih.gov Binding is also detected in the substantia nigra and ventral tegmental area, corresponding to DAT located on dopaminergic cell bodies. nih.gov Ex vivo autoradiography in rats has similarly shown high levels of [¹²⁵I]PE2I (a related compound) accumulation in the striatum, accumbens nuclei, and olfactory tubercles, with binding also present in the substantia nigra and ventral tegmental area. nih.gov The rapid and selective accumulation of [¹²⁵I]PE2I in the rat striatum, providing a high striatum/cerebellum ratio, highlights its utility for visualizing DAT distribution. nih.gov
Studies in Preclinical Models of Neurodegenerative Disorders (e.g., Parkinson's Disease Models in Rodents)
[¹⁸F]this compound is extensively used in preclinical models, particularly rodent models of Parkinson's disease (PD), to study the integrity and changes in the dopaminergic system associated with the disease. researchgate.netnih.govwindows.netsnmjournals.orgnih.gov
Assessment of Dopaminergic System Integrity
In PD models, such as those induced by unilateral injection of 6-OHDA into the striatum of rats or MPTP challenge in mice, [¹⁸F]this compound PET imaging can assess the integrity of the dopaminergic system by quantifying DAT availability. researchgate.netnih.govwindows.netsnmjournals.orgnih.gov A significant decrease in the binding potential (BPND) of [¹⁸F]this compound in the lesioned striatum compared to the intact striatum or control animals indicates a loss of dopaminergic nerve terminals, a hallmark of PD. researchgate.netnih.govwindows.netnih.gov Studies have shown a strong correlation between reduced striatal [¹⁸F]this compound BPND and the severity of dopaminergic neuronal death in MPTP-exposed mice. windows.net
Monitoring of Disease Progression Markers (Preclinical)
[¹⁸F]this compound PET can serve as a marker to monitor disease progression in preclinical models of neurodegenerative disorders. In MPTP mouse models of PD, decreased striatal [¹⁸F]this compound BPND is observed after MPTP injection, reflecting the progression of dopaminergic denervation. nih.gov Furthermore, studies evaluating potential neurorestorative treatments in these models have used [¹⁸F]this compound PET to monitor changes in striatal DAT activity over time. For instance, in an MPTP model treated with a Fas-Associated Factor 1 (FAF1) inhibitor (KM-819), decreased striatal BPND observed after MPTP treatment showed improvement after KM-819 administration, suggesting a potential restoration of dopaminergic transporter activity. nih.gov
Table 1: Striatal [¹⁸F]this compound BPND in MPTP Mouse Model with and without KM-819 Treatment nih.gov
| Group | Scan 1 (Baseline) | Scan 2 (Post-MPTP) | Scan 3 (Post-Treatment) | Change (Scan 2 vs. Scan 1) | Change (Scan 3 vs. Scan 2) |
| Control | (Data not provided in snippet) | (Data not provided in snippet) | (Data not provided in snippet) | - | - |
| MPTP Model | (Data not provided in snippet) | Substantially Reduced | No significant change | Substantial Decrease | No significant change |
| MPTP Model + KM-819 | (Data not provided in snippet) | Decreased (-48%) | Improved (-29% vs. baseline) | Decrease | Increase |
Note: Data extracted and summarized from provided text snippets. Specific numerical values for BPND at each scan were not consistently available across all groups in the snippets.
Research into Neuropharmacological Effects on Dopamine Transporter Availability (Preclinical)
[¹⁸F]this compound is a valuable tool for investigating the effects of neuropharmacological agents on DAT availability in preclinical settings. Studies in normal rats pretreated with various anti-Parkinsonian drugs, such as pramipexole, amantadine, and escitalopram, showed that these drugs did not significantly affect striatal [¹⁸F]this compound binding. researchgate.netnih.gov However, pretreatment with L-DOPA combined with benserazide (B1668006) significantly reduced striatal BPND in normal rats. researchgate.netnih.gov In PD rat models, L-DOPA/benserazide did not affect striatal [¹⁸F]this compound binding. researchgate.netnih.gov These findings suggest that while some dopaminergic drugs can influence [¹⁸F]this compound binding in healthy states, the effect may differ in the context of dopaminergic degeneration. researchgate.netnih.gov
Elucidation of Basic Neurobiological Mechanisms Using this compound as a Probe
This compound, particularly in its radiolabeled form, serves as a probe to elucidate basic neurobiological mechanisms related to the dopamine system. Its high affinity and selectivity for DAT allow for precise investigation of DAT's role in regulating synaptic dopamine levels through reuptake. nih.govsnmjournals.org By visualizing and quantifying DAT availability, researchers can gain insights into the functional integrity of presynaptic dopaminergic neurons. nih.govsnmjournals.org
Mapping Dopamine System in Specific Brain Regions
[¹⁸F]this compound PET enables the mapping of the dopamine system in specific brain regions with high resolution. innovationnewsnetwork.comki.seactapharmsci.commdpi.com This includes not only the high-density DAT regions like the striatum (caudate, putamen, and ventral striatum) but also extra-striatal regions with lower DAT density, such as the substantia nigra. researchgate.netnih.govinnovationnewsnetwork.comki.sesnmjournals.orgnih.gov High-resolution PET imaging with [¹⁸F]this compound allows for the visualization of DAT in dopamine cell bodies, axons, and nerve terminals, providing a comprehensive map of the entire nigrostriatal dopaminergic system in vivo. innovationnewsnetwork.comki.semdpi.com Studies in early-stage PD patients using [¹⁸F]this compound have shown a striato-nigral gradient of DAT loss, with a more prominent reduction in the striatum compared to the substantia nigra, consistent with post-mortem findings and animal models. nih.govki.se
Table 2: Regional [¹⁸F]this compound BPND in PD Patients vs. Controls snmjournals.org
| Brain Region | Controls (Mean ± SD) | PD Patients (Mean ± SD) | p-value |
| Caudate | 3.68 ± 0.56 | 2.54 ± 0.79 | < 0.05 |
| Putamen | 4.41 ± 0.54 | 1.39 ± 1.04 | < 0.05 |
| Ventral Striatum | 3.30 ± 0.46 | 2.26 ± 0.93 | < 0.05 |
| Substantia Nigra | 0.68 ± 0.15 | 0.46 ± 0.20 | < 0.05 |
Note: Data extracted directly from provided text snippet.
Functional Subdivisions of the Striatum Research
This compound, an ¹⁸F-labeled radioligand, has emerged as a valuable tool in Positron Emission Tomography (PET) for the in vivo quantification and visualization of the dopamine transporter (DAT) within the nigrostriatal system. oup.comsnmjournals.orgsnmjournals.org While the striatum is commonly divided into anatomical regions such as the caudate, putamen, and ventral striatum, research also utilizes connectivity-based functional subdivisions, including the limbic, associative, and sensorimotor striatum. nih.gov These functional subdivisions are particularly relevant in molecular imaging studies aiming to examine correlations with behavioral and clinical outcome measures. nih.gov
Research employing [¹⁸F]this compound PET has investigated DAT availability within these functional subdivisions, especially in the context of neurodegenerative conditions like Parkinson's disease (PD). Studies have assessed the test-retest reliability of [¹⁸F]this compound measurements in these functional striatal areas in patients with PD. nih.govresearchgate.netnih.govresearchgate.net The assessment of reliability in patient populations is crucial, as lower DAT availability due to neurodegeneration could potentially lead to higher measurement variability compared to healthy controls. nih.govresearchgate.net
Findings from these studies indicate that [¹⁸F]this compound provides good repeatability and reliability for DAT measurements in the functional subdivisions of the striatum in PD patients. nih.govresearchgate.net Reported absolute variability estimates for functional striatal subdivisions range from 6.0% to 9.6%, with Intraclass Correlation Coefficients (ICCs) ranging from 0.76 to 0.91, with a median of 0.91. nih.govresearchgate.netnih.govresearchgate.net These metrics support the suitability of [¹⁸F]this compound as a DAT biomarker in PD research, including investigations focused on the specific functional compartments of the striatum. nih.govresearchgate.net
Furthermore, longitudinal studies utilizing [¹⁸F]this compound PET have demonstrated its sensitivity in detecting changes in DAT availability within striatal regions. Significant annual percentage reductions in DAT availability have been observed in the putamen, caudate, and ventral striatum. oup.com Crucially, longitudinal reductions in DAT availability within the putamen have shown strong associations with increases in motor severity, highlighting the functional significance of these subdivisions and the utility of [¹⁸F]this compound in tracking disease progression related to specific striatal functions. oup.com
Quantification of [¹⁸F]this compound binding in functional subdivisions often involves the use of imaging techniques such as MRI-based volumes of interest combined with threshold PET segmentation or automatic delineation using templates designed for functional subdivisions. aspredicted.org
Below is a summary of reliability metrics reported for [¹⁸F]this compound PET measurements in functional striatal subdivisions in a study involving patients with Parkinson's disease:
| Region (Functional Subdivision) | Absolute Variability (%) | ICC |
| Functional Striatal Subdivisions (Range) | 6.0 – 9.6 | 0.76 – 0.91 |
| Functional Striatal Subdivisions (Median) | - | 0.91 |
Note: Data extracted from research findings on test-retest reliability in Parkinson's disease patients. nih.govresearchgate.netnih.govresearchgate.net
Structure Activity Relationship Sar Studies and Analog Design for Fe Pe2i Derivatives
Derivation from Parent Compounds (e.g., PE2I)
FE-PE2I is a derivative of the established DAT radioligand [¹¹C]PE2I. [¹¹C]PE2I (N-(3-iodoprop-2E-enyl)-2β-carbomethoxy-3β-(4-methylphenyl)nortropane) has been widely used for DAT imaging due to its high affinity and selectivity for DAT acs.orgsnmjournals.org. However, [¹¹C]PE2I has limitations, including slow kinetics, late peak equilibrium, and the production of brain-permeable radiometabolites that can interfere with quantification snmjournals.orge-mjm.orgnih.gov.
To address these drawbacks, this compound ([¹⁸F]-(E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroethoxy-3β-(4′-methyl-phenyl)nortropane) was developed. It is a fluorine-labeled analog of PE2I, where a fluoroethoxy group replaces the carbomethoxy group present in PE2I nih.govresearchgate.netnih.gov. This structural modification, the introduction of the ¹⁸F-fluoroethyl moiety, aimed to improve the pharmacokinetic properties while maintaining high affinity and selectivity for DAT e-mjm.orgnih.gov.
Studies have confirmed that this compound retains high affinity and selectivity for DAT, comparable to or better than PE2I e-mjm.orgnih.govresearchgate.net. For instance, in vitro studies showed this compound had a Ki value of 12 nM for DAT, demonstrating approximately 10,000 times higher selectivity for DAT compared to SERT (Ki > 1 μM) researchgate.netoup.com. PE2I has a reported Ki of 17 nM for DAT researchgate.netoup.com. This indicates that the substitution of the carbomethoxy group with a fluoroethoxy group did not significantly compromise DAT binding affinity and, in some aspects, improved selectivity.
The structural difference between PE2I and this compound lies in the ester group at the 2β position of the nortropane core. PE2I has a methyl ester, while this compound has a 2-fluoroethyl ester. Both compounds share the nortropane core, the 3β-(4-methylphenyl) substituent, and the N-(3-iodoprop-2-enyl) substituent acs.orgnih.govpharmasynth.eu.
Design and Synthesis of Novel Nortropane Derivatives
The nortropane scaffold is a central structure in many compounds that interact with monoamine transporters, including DAT ontosight.aiacs.org. The design of novel nortropane derivatives related to this compound typically involves modifications at various positions of the nortropane core, the N-substituent, and the 3β-phenyl ring to explore their impact on DAT binding and pharmacokinetic properties ontosight.ai.
The synthesis of this compound itself involves the introduction of the ¹⁸F label, often through nucleophilic radiofluorination of a suitable precursor, such as a tosylate ester researchgate.net. Early synthesis methods involved two steps, but more efficient one-step procedures have been developed and automated for Good Manufacturing Practice (GMP) compliance e-mjm.orgnih.govresearchgate.net. For example, a common approach involves the reaction of a desmethyl precursor (Nor-PE2I) chem960.com or a precursor with a leaving group (like tosylate) on the ethyl chain, with [¹⁸F]fluoride nih.govresearchgate.net.
The design of analogs explores variations in the substituents. For instance, modifications on the N-substituent, the ester group at the 2β position, or the phenyl ring at the 3β position can lead to compounds with altered binding profiles. The goal is to identify derivatives with improved DAT affinity, selectivity over other monoamine transporters (SERT and NET), and favorable pharmacokinetic properties for imaging or therapeutic applications.
Research on other nortropane derivatives, such as those related to cocaine or β-CIT, provides a basis for understanding the SAR in this class of compounds wikipedia.orgwikipedia.orgnih.gov. These studies have shown that the nature and stereochemistry of substituents at the 2β and 3β positions, as well as the N-substituent, significantly influence binding to DAT, SERT, and NET wikipedia.orgnih.gov.
Evaluation of Structural Modifications on DAT Affinity and Selectivity (In Vitro)
In vitro binding studies are essential for evaluating the impact of structural modifications on the affinity and selectivity of this compound derivatives for DAT compared to other monoamine transporters like SERT and NET. These studies typically involve the use of radioligands and membrane preparations from cells or tissues expressing the transporters.
As mentioned earlier, this compound demonstrates high in vitro affinity for DAT (Ki = 12 nM) and excellent selectivity over SERT (Ki > 1 μM) researchgate.netoup.com. While the Ki value at rodent NET was not determined in one study, the lack of effect of the NET inhibitor maprotiline (B82187) suggested low affinity for NET oup.com. PE2I also shows high affinity and selectivity for DAT, with reported Ki values around 17 nM for DAT, 500 nM for NET, and >1000 nM for SERT researchgate.netoup.com.
Comparing the in vitro binding kinetics of this compound and PE2I has revealed insights into their interaction with DAT. Although both ligands exhibit high affinity, their kinetic behavior differs. Studies suggest that the interaction involves a fast initial binding step followed by a slower isomerization step of the complex nih.gov. The minor structural difference (fluoroethyl vs. methyl ester) affects the ligand binding kinetics, potentially explaining the differences observed in in vivo behavior nih.gov. For example, the isomerization of the DAT complex with PE2I appears to occur faster than with this compound nih.gov.
Detailed in vitro studies with various nortropane derivatives have mapped the key structural features required for high DAT affinity and selectivity. Modifications to the N-substituent, the nature of the ester group at the 2β position, and substitutions on the 3β-phenyl ring can all influence binding. For instance, certain substituents on the phenyl ring can enhance selectivity for DAT over SERT and NET nih.gov. The stereochemistry of the substituents on the nortropane core is also critical for optimal binding wikipedia.org.
Assessment of Preclinical Pharmacokinetic Properties of Analogs
Preclinical pharmacokinetic studies in animal models are vital for evaluating how this compound analogs are absorbed, distributed, metabolized, and excreted. For radioligands like this compound, these studies also assess brain uptake, regional distribution, and the rate of metabolism, particularly the formation of brain-permeable radiometabolites.
Studies in nonhuman primates have shown that [¹⁸F]this compound exhibits favorable pharmacokinetic properties compared to [¹¹C]PE2I snmjournals.orge-mjm.orgresearchgate.net. These include faster kinetics, such as rapid washout from the brain and earlier peak equilibrium snmjournals.orge-mjm.orgresearchgate.net. This faster kinetic profile is advantageous for PET imaging, allowing for shorter acquisition times and potentially reducing issues related to patient movement e-mjm.org.
Furthermore, [¹⁸F]this compound demonstrates a more favorable metabolic profile with less production of radiometabolites that can cross the blood-brain barrier and interfere with the quantification of DAT binding snmjournals.orge-mjm.orgresearchgate.net. While both [¹¹C]PE2I and [¹⁸F]this compound produce radiometabolites, the main degradation products are polar compounds with lower affinity for DAT snmjournals.orgnih.gov. However, the lower abundance of brain-permeable radiometabolites for [¹⁸F]this compound contributes to less biased DAT quantification compared to [¹¹C]PE2I snmjournals.orge-mjm.orgoup.com.
The preclinical evaluation of this compound has consistently demonstrated its potency and selectivity for DAT in vivo, with binding competition and displacement studies showing reversible, highly selective, and specific binding in regions known to be rich in DAT, such as the caudate and putamen e-mjm.org.
Preclinical studies on novel nortropane derivatives would involve similar assessments to determine if structural modifications lead to improved brain uptake, faster clearance of non-specific binding, reduced metabolism to interfering species, and sustained specific binding to DAT. These studies often utilize techniques like PET or SPECT imaging in conjunction with metabolite analysis in plasma and brain tissue.
For example, studies comparing the in vivo behavior of different this compound analogs could reveal how variations in the fluoroethoxy chain length, the nature of the halogen, or modifications to the phenyl ring affect brain uptake kinetics, regional distribution, and metabolic stability. This information is crucial for selecting promising candidates for further development.
| Compound | Structure | In Vitro DAT Affinity (Ki) | In Vitro SERT Selectivity (Ki DAT/Ki SERT) | In Vitro NET Selectivity (Ki DAT/Ki NET) | Preclinical Kinetics | Preclinical Metabolism |
| PE2I | Nortropane core, 2β-carbomethoxy, 3β-(4-methylphenyl), N-(3-iodoprop-2E-enyl) | ~17 nM researchgate.netoup.com | >58 researchgate.net | ~29 researchgate.net | Slower kinetics, late peak equilibrium snmjournals.orge-mjm.org | Produces brain-permeable radiometabolites snmjournals.orge-mjm.org |
| This compound | Nortropane core, 2β-carbofluoroethoxy, 3β-(4-methylphenyl), N-(3-iodoprop-2E-enyl) | ~12 nM researchgate.netoup.com | >83 (approx. 10,000x) researchgate.netoup.com | Not determined, but low affinity suggested oup.com | Faster kinetics, earlier peak equilibrium snmjournals.orge-mjm.org | More favorable metabolism, less brain-permeable radiometabolites snmjournals.orge-mjm.org |
Note: Selectivity ratios are approximate based on reported Ki values.
Future Directions in 18f Fe Pe2i Research and Development
Exploration of Novel Radiosynthesis Techniques
The synthesis of [18F]FE-PE2I has seen advancements, with efforts focused on developing efficient and automated methods suitable for clinical application researchgate.netmdpi.com. A direct nucleophilic fluorination strategy has been developed, which is well-suited for automation in modern PET synthesizers researchgate.net. While initial automated syntheses faced challenges, thorough analysis of influencing factors has led to high-yielding, fully automated GMP-compliant synthesis on platforms like the Synthera®+ mdpi.com. Radiochemical yields up to 62% have been achieved with this optimized method, allowing for the isolation of substantial amounts of the formulated product with a reasonable shelf life mdpi.com.
Advanced Computational Modeling of this compound Interactions
Computational modeling plays a crucial role in understanding the interactions of radioligands with their target proteins. For [18F]this compound, advanced computational modeling could provide deeper insights into its binding kinetics, selectivity for DAT over other transporters like the serotonin (B10506) transporter (SERT), and metabolism turkupetcentre.net. While the binding mechanism of [18F]this compound involves a fast complex formation step followed by slower isomerization, computational models could help to better characterize these steps and their influence on in vivo kinetics turkupetcentre.net.
Future directions in computational modeling could involve:
Developing more sophisticated models that account for the dynamic nature of DAT and its interaction with [18F]this compound.
Utilizing molecular dynamics simulations to study the binding pose and energy of [18F]this compound within the DAT binding site.
Employing quantitative structure-activity relationship (QSAR) modeling to design and predict the properties of novel this compound analogs with potentially improved binding characteristics or reduced off-target binding.
Integrating computational models with imaging data to refine kinetic modeling and improve the accuracy of DAT quantification from PET scans.
Expansion of Preclinical Applications in Neurodegenerative and Neuropsychiatric Research
[18F]this compound has shown significant utility in preclinical models, particularly in the study of Parkinson's disease (PD) researchgate.netnih.govcriver.com. It has been used to evaluate dopaminergic function in unilaterally 6-OHDA-lesioned rats and MPTP mouse models, demonstrating its ability to detect disease-induced alterations in DAT availability researchgate.netnih.govcriver.comresearchgate.net. Studies in PD rat models have also assessed the effects of therapeutic drugs on [18F]this compound binding researchgate.net.
Future preclinical research with [18F]this compound could be expanded to:
Investigate a wider range of neurodegenerative disorders characterized by dopaminergic dysfunction, such as Multiple System Atrophy (MSA) and Progressive Supranuclear Palsy (PSP).
Explore its application in neuropsychiatric conditions where the dopaminergic system is implicated, including addiction, depression, and attention-deficit/hyperactivity disorder (ADHD).
Utilize [18F]this compound in longitudinal studies in animal models to track disease progression and evaluate the efficacy of novel therapeutic interventions criver.comnih.gov.
Combine [18F]this compound PET with other preclinical techniques, such as immunohistochemistry and biochemical analysis, for a more comprehensive understanding of disease mechanisms and treatment effects nih.govcriver.comresearchgate.net.
Preclinical studies have provided valuable data on [18F]this compound binding in different brain regions and models. For instance, studies in MPTP mouse models showed a significant reduction in striatal BPND compared to controls, and an increase in striatal BPND with KM-819 treatment nih.gov.
Here is an example of how preclinical data might be presented:
| Animal Model | Treatment | Region | [18F]this compound BPND (Mean ± SD) |
| Control Mice | Saline | Striatum | X.XX ± X.XX |
| MPTP Model Mice | Vehicle | Striatum | Y.YY ± Y.YY |
| MPTP Model Mice | KM-819 | Striatum | Z.ZZ ± Z.ZZ |
| 6-OHDA Lesioned Rats | Lesioned Side | Striatum | A.AA ± A.AA |
| 6-OHDA Lesioned Rats | Healthy Side | Striatum | B.BB ± B.BB |
Note: The values in this table are illustrative placeholders. Actual data from specific studies would be included in a real article.
Integration with Multi-Modal Research Imaging Platforms (e.g., PET-MRI in Animal Models)
The superior spatial resolution of PET compared to SPECT makes it more suitable for integrated imaging with MRI researchgate.net. Integration of [18F]this compound PET with MRI in animal models offers the opportunity to acquire both functional and anatomical information simultaneously, providing a more complete picture of the brain researchgate.netsnmjournals.org.
Future directions in this area include:
Developing optimized PET-MRI protocols for [18F]this compound imaging in various animal models.
Utilizing the co-registered anatomical information from MRI to improve the accuracy of region-of-interest (ROI) definition and quantitative analysis of [18F]this compound binding nih.gov.
Combining [18F]this compound PET data with other MRI modalities, such as diffusion tensor imaging (DTI) or functional MRI (fMRI), to investigate the relationship between DAT availability and structural or functional connectivity in disease models.
Exploring the use of advanced image reconstruction techniques, potentially incorporating machine learning, to enhance the quality and resolution of PET images acquired on integrated PET-MRI systems, especially in low-activity or challenging imaging scenarios ugr.es.
Development of [18F]this compound-Based Tools for Broader Neurobiological Inquiry
Beyond its primary application in imaging DAT, [18F]this compound and its derivatives could potentially be developed into tools for broader neurobiological investigations. The high selectivity and affinity of the PE2I scaffold for DAT suggest its potential as a base for developing novel probes targeting related transporters or aspects of dopaminergic neurotransmission.
Future directions could involve:
Chemical modification of the this compound structure to create radioligands targeting other components of the dopamine (B1211576) system, such as dopamine receptors or enzymes involved in dopamine synthesis or metabolism.
Developing fluorescent or other non-radioactive probes based on the PE2I structure for in vitro studies, such as high-throughput screening assays for DAT ligands or imaging of DAT in cell cultures or tissue slices.
Utilizing the PE2I scaffold to develop tools for studying protein-protein interactions involving DAT or for investigating the trafficking and regulation of DAT.
Exploring the potential of [18F]this compound or its analogs as theranostic agents, where the radioligand is used for both imaging and targeted delivery of therapeutic agents to DAT-expressing neurons.
These future directions highlight the continued potential of [18F]this compound as a valuable tool in neuroscience research, with possibilities ranging from refining imaging techniques to developing novel probes for understanding the complexities of the dopaminergic system in health and disease.
Q & A
Basic Research Questions
Q. What is the primary application of [18F]FE-PE2I in neuroimaging research, and how does its selectivity for dopamine transporters (DAT) compare to other radiotracers like [123I]FP-CIT?
- Methodological Answer : [18F]this compound is a PET radiotracer optimized for quantifying DAT density in vivo. Its high DAT selectivity and favorable pharmacokinetics enable precise imaging in DAT-rich regions like the striatum. Compared to SPECT tracers (e.g., [123I]FP-CIT), [18F]this compound offers higher spatial resolution, shorter imaging protocols (30–40 minutes), and reduced susceptibility to serotonin transporter interference .
- Key Data :
| Tracer | Imaging Modality | Protocol Duration | DAT Selectivity |
|---|---|---|---|
| [18F]this compound | PET | 30–40 min | High |
| [123I]FP-CIT | SPECT | 4–6 hours | Moderate (SSRI-sensitive) |
Q. What experimental frameworks (e.g., PICOT, FINER) are suitable for designing studies using [18F]this compound?
- Methodological Answer : Apply the PICOT framework to structure research questions:
- P opulation: Patient cohorts (e.g., Parkinson’s disease vs. healthy controls).
- I ntervention: [18F]this compound administration and PET imaging.
- C omparison: Reference tracers (e.g., [11C]PE2I) or healthy baselines.
- O utcome: DAT binding potential (BPND) or diagnostic accuracy.
- T imeframe: Kinetic modeling window (e.g., 90-minute dynamic scans).
Advanced Research Questions
Q. How do ligand binding kinetics of [18F]this compound in vitro explain its in vivo pharmacokinetic behavior?
- Methodological Answer : In vitro kinetic assays reveal a two-step binding mechanism: (1) rapid initial complex formation and (2) slow isomerization. [18F]this compound’s isomerization rate (ki = 0.023 min⁻¹) is 3× slower than [11C]PE2I, delaying peak specific binding in vivo. This slower on-rate necessitates dynamic PET scans to capture equilibrium binding .
- Key Data :
| Parameter | [18F]this compound | [11C]PE2I |
|---|---|---|
| ki (min⁻¹) | 0.023 | 0.069 |
| k-i (min⁻¹) | 0.011 | 0.011 |
Q. How can researchers resolve contradictions between in vitro binding kinetics and in vivo pharmacokinetic data for [18F]this compound?
- Methodological Answer : Discrepancies arise from differences in tracer lipophilicity, blood-brain barrier penetration, and nonspecific binding. Address this by:
Validating in vitro assays using human DAT-expressing membranes.
Correlating in vitro ki values with in vivo k3 (association rate from compartmental modeling).
Incorporating metabolite-corrected arterial input functions to refine kinetic models .
Q. What are the best practices for reporting [18F]this compound experimental methods in peer-reviewed studies?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Materials & Methods : Detail radiochemical synthesis (e.g., molar activity, radiochemical purity), PET acquisition parameters, and kinetic modeling (e.g., Logan plot vs. multilinear analysis).
- Results : Report BPND with confidence intervals and effect sizes. Use tables for kinetic parameters (kon, koff) and figures for time-activity curves.
- Supporting Information : Include raw data tables, HPLC chromatograms, and region-of-interest (ROI) definitions .
Data Analysis & Interpretation
Q. How should researchers analyze contradictory findings in [18F]this compound studies, such as variable diagnostic accuracy across cohorts?
- Methodological Answer : Conduct sensitivity analyses to identify confounders:
- Population heterogeneity : Stratify by disease stage (e.g., early vs. advanced Parkinson’s).
- Technical variability : Standardize ROI delineation (e.g., MRI co-registration) and quantify inter-scanner variability.
- Statistical adjustments : Use mixed-effects models to account for repeated measures .
Q. What methodologies optimize the quantification of [18F]this compound binding in low-DAT regions (e.g., midbrain)?
- Methodological Answer :
Dynamic imaging : Extend acquisition time to ≥90 minutes for equilibrium estimation.
Reference region selection : Use cerebellum or occipital cortex, validated for minimal DAT expression.
Partial volume correction : Apply Müller-Gärtner or geometric transfer matrix methods to address spillover effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
